5-(Benzyloxy)-2-hydroxybenzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of benzyloxy compounds often involves reactions with benzyloxyacetone, an α-substituted acetone . The reaction can involve a direct aldol reaction with 4-nitrobenzaldehyde in the presence of (S)-BINAM-L-prolinamide/benzoic acid to form predominantly the syn-diastereoisomer . The completion of the reaction can be checked by techniques like TLC .
Chemical Reactions Analysis
The chemical reactions involving benzyloxy compounds can be diverse. For instance, Suzuki–Miyaura coupling is a common reaction involving organoboron reagents, which can include benzyloxy compounds . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Scientific Research Applications
Synthesis and Chemical Development
- Chemical Synthesis : Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound structurally similar to 5-(benzyloxy)-2-hydroxybenzoic acid, has been synthesized for potential applications in treating hyperproliferative and inflammatory disorders and cancer. The synthesis involved starting with commercially available compounds and yielded a product of high purity (A. Kucerovy et al., 1997).
Pharmacology and Bioactive Compounds
- Bioactive Phenyl Ether Derivatives : Phenyl ether derivatives structurally related to this compound, isolated from the fungus Aspergillus carneus, demonstrated significant antioxidant activity. This suggests potential pharmacological applications of similar compounds (Lan-lan Xu et al., 2017).
Cosmetic and Personal Care Applications
- Skin Microsomes and Cytosol Hydrolysis : this compound, similar to parabens (esters of 4-hydroxybenzoic acid), can potentially undergo hydrolysis in skin microsomes and cytosol. Understanding this process is crucial for assessing its application in cosmetics and personal care products (C. Jewell et al., 2007).
Material Science and Polymer Research
- Polymer Syntheses : In material science, research into thermotropic polyesters involves derivatives of hydroxybenzoic acid, indicating potential utility of this compound in developing new polymers with specific properties (H. Kricheldorf & Sven A. Thomsen, 1992).
Food and Beverage Industry
- Food Preservatives Analysis : In the context of food and beverage industry, methods have been developed for determining preservatives, including hydroxybenzoic acid derivatives. This could be relevant for testing and regulating the use of this compound in these industries (N. Ochiai et al., 2002).
Environmental Sciences
- Photodegradation Studies : Understanding the photodegradation of parabens, which are structurally related to this compound, is essential in assessing the environmental impact of these compounds, particularly in water contaminants (M. Gmurek et al., 2015).
Mechanism of Action
Target of Action
It’s known that benzyloxy compounds often target enzymes or receptors in the body, altering their function .
Mode of Action
Benzyloxy compounds typically interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, thereby altering its function .
Biochemical Pathways
Benzyloxy compounds are often involved in various biochemical reactions, including oxidation-reduction processes . They may also participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Benzyloxy compounds are generally well-absorbed and distributed throughout the body due to their lipophilic nature . They are typically metabolized in the liver and excreted via the kidneys .
Result of Action
Benzyloxy compounds can often alter the function of their target enzymes or receptors, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 5-(Benzyloxy)-2-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, thereby influencing its absorption and distribution . Additionally, the presence of other compounds can affect its metabolism and excretion .
Properties
IUPAC Name |
2-hydroxy-5-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNERJPORNFOLIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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